(R,R)-Et-BPE

Beschreibung

Significance of Enantioselective Synthesis in Contemporary Chemistry

The significance of enantioselective synthesis in contemporary chemistry cannot be overstated. Biological systems are inherently chiral, with biomolecules such as proteins, enzymes, and receptors existing in specific stereochemical forms. chiralpedia.comresearchfloor.orgicjs.us Consequently, the interaction of a chiral drug molecule with these biological targets is often highly stereoselective. nih.govchiralpedia.comrsc.orgresearchfloor.org Administering a racemic mixture (a 1:1 mixture of both enantiomers) can lead to situations where one enantiomer provides the desired therapeutic effect, while the other may be inactive, have reduced activity, or even cause adverse or toxic effects. nih.govchiralpedia.comicjs.us The historical case of thalidomide, where one enantiomer was a sedative and the other a teratogen, starkly illustrates this point. rsc.orgresearchfloor.orgicjs.us Regulatory bodies worldwide, including the United States Food and Drug Administration (FDA), have increasingly emphasized the need to develop and market single-enantiomer drugs, driving the demand for efficient and selective asymmetric synthetic methodologies. nih.govrsc.org

Evolution and Impact of Chiral Phosphine Ligands

The evolution of asymmetric catalysis is closely intertwined with the development of effective chiral ligands. Chiral ligands coordinate to a metal center, creating a chiral environment around the active site of the catalyst. wikipedia.orgnumberanalytics.combocsci.comtcichemicals.com This chiral pocket influences the transition state of the reaction, favoring the formation of one enantiomeric product over the other. icjs.usbocsci.com Among the various classes of chiral ligands, phosphine ligands have played a particularly impactful role. bocsci.comtcichemicals.comresearchgate.netnih.govscholaris.canih.gov Their ability to strongly coordinate with transition metals and their tunable electronic and steric properties make them versatile tools for promoting a wide range of asymmetric transformations. bocsci.comtcichemicals.com

The history of chiral phosphine ligands dates back several decades, with significant advancements made in the design and synthesis of ligands possessing different types of chirality, including those with asymmetric carbon atoms in the backbone or substituents, and P-chiral ligands where the phosphorus atom itself is a stereogenic center. bocsci.comtcichemicals.comnih.gov The development of highly effective chiral phosphine ligands has been central to the success of many catalytic asymmetric reactions, such as asymmetric hydrogenation, allylic alkylation, and hydroformylation. bocsci.comresearchgate.netnih.govnih.govsmolecule.comnih.govsigmaaldrich.comacs.orgnih.gov

Positioning of the (R,R)-Ethyl-Bis(phospholane)ethane ((R,R)-Et-BPE) Ligand Family

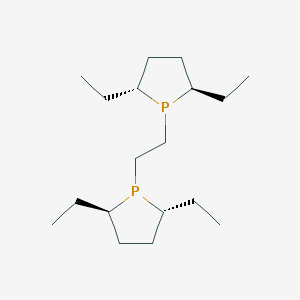

The Bis(phospholane)ethane (BPE) ligand family represents a class of highly effective chiral phosphine ligands characterized by two phospholane rings connected by an ethylene bridge. sigmaaldrich.comontosight.aiontosight.ai These ligands are C2-symmetric, meaning they possess a twofold axis of rotation, which often contributes to high enantioselectivity in catalytic reactions. researchgate.netresearchgate.net The stereochemistry at the phosphorus-bearing carbons within the phospholane rings is crucial for inducing asymmetry. The (R,R)-configuration in this compound refers to the specific absolute configuration at the stereogenic centers in the diethyl-substituted phospholane rings. ontosight.aismolecule.comnih.govcenmed.com

The BPE ligand family, including members with different substituents on the phospholane rings such as methyl (Me-BPE), ethyl (Et-BPE), and phenyl (Ph-BPE), has emerged as a set of "privileged ligands" due to their broad applicability and high performance in various asymmetric catalytic reactions. sigmaaldrich.comontosight.airesearchgate.net this compound, specifically, is a well-established chiral bisphosphine ligand widely utilized in asymmetric catalysis. smolecule.com Its structure consists of two phospholane rings, each substituted with two ethyl groups, linked by an ethylene bridge. smolecule.comontosight.ai This structure creates a defined chiral environment when coordinated to a metal center, facilitating enantioselective transformations. ontosight.ai

This compound has demonstrated particular effectiveness as a ligand for transition metals, notably rhodium and cobalt, in asymmetric hydrogenation reactions. smolecule.comsmolecule.comresearchgate.net Research has shown its capability to achieve high enantioselectivities in the hydrogenation of various unsaturated substrates, including imines, ketoesters, and unsaturated esters. smolecule.comsigmaaldrich.comsmolecule.com Beyond hydrogenation, this compound and other BPE ligands have found applications in other asymmetric transformations such as allylic alkylation and hydroformylation, highlighting the versatility of this ligand family. smolecule.comnih.govsigmaaldrich.comacs.orgnih.govontosight.ai

Detailed research findings illustrate the efficacy of this compound in specific catalytic applications. For instance, studies have shown that rhodium catalysts coordinated with this compound can facilitate the asymmetric hydrogenation of unsaturated esters with high yields and enantiomeric excesses exceeding 98%. smolecule.comsmolecule.com The ligand's steric and electronic properties, influenced by the ethyl substituents on the phospholane rings, play a significant role in determining the reactivity and selectivity of the resulting metal complexes. smolecule.comsmolecule.com

The performance of this compound can be compared to other members of the BPE family, such as (R,R)-Me-BPE or (R,R)-Ph-BPE, which may exhibit different levels of activity and selectivity depending on the specific catalytic reaction and substrate. For example, while (R,R)-Me-BPE has shown high enantioselectivity in the asymmetric hydrogenation of enamides, (R,R)-Ph-BPE has been identified as an excellent ligand for the asymmetric hydroformylation of certain activated substrates. nih.govsigmaaldrich.comnih.gov The choice of the specific BPE ligand, including this compound, is often guided by the nature of the substrate and the desired transformation, underscoring the importance of the diverse BPE ligand family in the toolbox of asymmetric catalysis.

Eigenschaften

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRLVPABLMMKI-BRSBDYLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1CCP2C(CCC2CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465660 | |

| Record name | (R,R)-Et-BPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-62-9 | |

| Record name | Et-bpe, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Et-BPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, 98+% (R,R)-Et-BPE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ET-BPE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0339L99K79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Ligand Architectural Variations of R,r -et-bpe

Synthetic Pathways for (R,R)-Et-BPE

The synthesis of this compound typically begins with the construction of the chiral phospholane units, followed by a coupling reaction to connect these units via an ethanediyl bridge.

Preparation of Chiral Phospholane Precursors

The initial step in synthesizing this compound involves the preparation of the individual phospholane components. One common approach involves the reaction of phosphorus trichloride with diethylamine to synthesize the phospholane units smolecule.com. Another method for synthesizing phosphine precursors, such as diethylphosphine, involves the reaction of phosphorus trichloride with ethanol smolecule.com. Chiral 2,5-disubstituted phospholane-borane complexes can be prepared through methods such as the phase-transfer alkylation of chiral phospholane-borane with bis(benzyl bromide) acs.org. The chiral alkylation step is crucial for introducing the desired stereochemistry, and if a chiral base is not employed, a mixture of stereoisomers may result google.com.

Coupling Strategies for Bisphosphine Framework Formation

Once the chiral phospholane precursors are prepared, they are coupled to form the bisphosphine structure of BPE. This coupling typically involves linking the two phospholane units via an ethanediyl (ethylene) bridge smolecule.com. The resulting structure is 1,2-bis((2R,5R)-2,5-diethylphospholano)ethane smolecule.com.

Purification Techniques for Enantiomerically Pure Ligand

To ensure the high purity required for catalytic applications, the synthesized this compound is subjected to purification techniques. Common methods include recrystallization or chromatography smolecule.comsmolecule.com. Achieving high enantiomeric purity is critical, as the effectiveness of the ligand in producing optically pure intermediates is essential for applications such as the development of pharmaceuticals with specific stereochemical configurations smolecule.com. Enantiomeric excesses above 90% are often desired, as compounds with this purity can frequently be further purified to enantiomeric purity through recrystallization google.com.

Systematic Structural Modifications of BPE Ligands

The BPE ligand system is modular, allowing for systematic variations in its structure to tune its electronic and steric properties, which in turn influence catalytic performance researchgate.net. These modifications primarily involve altering the alkyl substituents on the phospholane rings and diversifying the nature of the bridge connecting the two phospholane units.

Variations in Alkyl Substituents at the 2,5-Positions of Phospholane Rings

The phospholane rings in BPE ligands contain substituents at the 2 and 5 positions, which are typically alkyl groups . Varying these alkyl substituents is a common strategy to modify the steric environment around the metal center when the ligand is coordinated . Examples of BPE ligands with different alkyl substituents include those with methyl (Me-BPE), ethyl (Et-BPE), and isopropyl (i-Pr-BPE) groups acs.orgub.edu. These variations can significantly impact the enantioselectivity and activity of metal complexes in asymmetric catalysis . For instance, studies have shown that the choice of alkyl substituent can influence the efficiency and enantiomeric excess in reactions such as asymmetric hydrogenation . While some studies suggest that certain alkyl substituents show no significant variations in enantioselectivities for particular reactions, the ability to systematically change these groups allows for optimization based on the specific catalytic transformation and substrate lookchem.com.

Table 1: Examples of BPE Ligands with Varying Alkyl Substituents

| Ligand Name | Alkyl Substituent (R) |

| (R,R)-Me-BPE | Methyl (Me) |

| This compound | Ethyl (Et) |

| (R,R)-i-Pr-BPE | Isopropyl (i-Pr) |

| (R,R)-Ph-BPE | Phenyl (Ph) |

Diversification of the Ethanediyl Bridge

The two phospholane units in BPE are connected by an ethanediyl bridge smolecule.com. While the ethanediyl bridge is characteristic of the BPE family, the nature of the bridge connecting phospholane moieties can be diversified in related bisphospholane ligands, such as the DuPhos ligands which feature a 1,2-phenylene bridge researchgate.net. Although the core BPE structure utilizes an ethanediyl link, exploring different linkers between chiral phospholane units is a general approach in the design of new bisphosphine ligands researchgate.net. The bridge structure influences the bite angle of the ligand, which is the angle between the two phosphorus atoms and the metal center they coordinate to, and this can affect catalytic performance tcichemicals.com. The rigid C2-symmetric structure of BPE, imparted by the ethanediyl bridge and the trans-substituted phospholanes, contributes to its effectiveness in asymmetric reactions google.com.

Synthesis of Novel BPE Analogues

The synthesis of novel BPE analogues, including variations related to this compound, is an active area of research aimed at developing highly efficient and selective catalysts for asymmetric transformations. The general strategy often involves constructing the chiral phospholane ring system and then connecting two such units via a suitable linker, such as an ethylene bridge in the case of BPE ligands.

One approach to synthesizing chiral phospholane ligands and their analogues involves the use of phosphine-boranes as intermediates. This methodology allows for the preparation of P-chiral phosphine ligands, where the stereogenic center is located at the phosphorus atom. jst.go.jpnih.gov The stereospecific removal of the BH₃ group from chiral phosphine-boranes is a key step in this process. nih.gov While early work in this area focused on aryl-substituted phosphines, this methodology has been extended to obtain fully alkyl-substituted monophosphanes, which are then used in the synthesis of ligands like the BisP* ligands, featuring an ethylene bridge similar to BPE. rsc.org

Research has also focused on modifying the phospholane ring itself or incorporating additional functional groups. One study described the synthesis of 3,4-diazaphospholanes, which are analogues of phospholanes where two carbon atoms in the ring are replaced by nitrogen atoms. pnas.org These diazaphospholanes can be further functionalized, for example, by coupling with amines and amino acids, enabling the creation of combinatorial libraries of ligands. pnas.org

The synthesis of C₁-symmetric phosphine-phospholane ligands, known as UCAPs, represents another avenue for developing novel phospholane-based ligands. researchgate.net These ligands feature an achiral phosphino group and a chiral phospholane unit, allowing for independent tuning of steric and electronic properties. researchgate.net

Detailed research findings highlight the impact of structural variations on catalytic performance. For example, studies comparing different BPE analogues in asymmetric hydrogenation have shown that the nature of the substituents on the phospholane ring can significantly affect reactivity and enantioselectivity. chemrxiv.org While (R,R)-Ph-BPE (with phenyl substituents) has demonstrated high reactivity and enantioselectivity in certain reactions, analogues with smaller alkyl substituents like methyl (Me-BPE) and ethyl (Et-BPE) were found to be inferior in some specific cases, suggesting the importance of the steric environment created by the substituents. chemrxiv.org

The synthesis of novel BPE analogues often involves multi-step procedures. A patent application describes a process for preparing bidentate ligands based on bisphospholanes, including enantiomerically enriched compounds. google.com.na This process involves specific reactions to construct the phospholane rings and connect them with a linker, with variations in substituents on the phospholane ring being explored. google.com.na

The exploration of different synthetic routes and architectural variations of BPE ligands and their analogues continues to be crucial for discovering new, highly effective chiral catalysts for a wide range of asymmetric reactions.

Coordination Chemistry and Metal Complex Formation with R,r -et-bpe

Formation of Transition Metal-((R,R)-Et-BPE) Complexes

This compound forms chelating complexes with transition metals through coordination of its two phosphorus atoms. The five-membered phospholane rings and the ethane bridge create a specific bite angle and steric environment around the metal center, which is critical for catalytic activity and selectivity.

Rhodium(I) Complexes

Rhodium(I) complexes with this compound are well-established catalysts, particularly for asymmetric hydrogenation reactions. smolecule.com These complexes are typically synthesized by reacting a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(acac)(COD)], with this compound. iucr.org The resulting cationic rhodium(I) complexes often contain cycloocta-1,5-diene (COD) as a co-ligand, forming species like [Rh(this compound)(COD)]BF₄. iucr.org

Studies have shown that this compound/rhodium catalysts are effective in the enantioselective hydrogenation of various unsaturated substrates, including imines and ketoesters, yielding chiral amines and hydroxy esters with high enantiomeric purity. smolecule.com For instance, (R,R)-Me-BPE-Rh (a related BPE ligand) has been shown to reduce N-acetyl α-arylenamides with high enantiomeric excess (ee) exceeding 95%. The P-Rh-P bite angles in related cationic rhodium bisphosphine diolefin complexes are typically in the range of 82-85°. iucr.org

Cobalt Complexes

This compound also forms complexes with cobalt, which have shown potential in asymmetric catalysis. smolecule.com Bis(phosphine)cobalt complexes, including those with BPE ligands, have emerged as versatile catalysts for asymmetric hydrogenation and other C-C bond-forming reactions. cdnsciencepub.com Cobalt complexes with related phosphine ligands, such as (R,R)-Ph-BPE, have been investigated for their activity in the asymmetric hydrogenation of enamides, achieving high yields and enantioselectivities (up to >99.9%). nih.govresearchgate.netcapes.gov.br

The synthesis of cobalt(0) diene complexes with related ligands like (R,R)-iPr-DuPhos has been reported. cdnsciencepub.com Stoichiometric studies involving related (R,R)-Ph-BPECoCl₂ have shown that the cobalt(II) precursor can undergo ligand displacement and be reduced to cobalt(I), which forms a more stable complex with the phosphine ligand. capes.gov.br While studies specifically on this compound cobalt complexes are less detailed in the provided snippets compared to other BPE derivatives, the general effectiveness of BPE ligands in cobalt-catalyzed asymmetric reactions suggests similar complex formation and catalytic potential for the ethyl analogue.

Copper Complexes

Copper complexes incorporating phosphine ligands are known, and this compound can also coordinate to copper centers. While direct information on this compound-copper complexes is limited in the provided context, related copper(I) complexes containing phosphine co-ligands and other anionic ligands have been synthesized and characterized. nih.gov Copper-based catalytic systems, sometimes utilizing phosphine ligands, have been shown to promote organic transformations. researchgate.net The coordination chemistry of copper is diverse, and phosphine ligands like BPE can form stable complexes with copper in various oxidation states.

Platinum Complexes

Platinum complexes with bis(phospholane) ligands, including BPE derivatives, have been synthesized and characterized. acs.orgresearchgate.net These complexes have been explored as catalyst precursors for asymmetric phosphine alkylation. Treatment of Pt(COD)X₂ (X = Cl, I) with related BPE ligands like (R,R)-Me-BPE has yielded complexes of the type Pt((R,R)-Me-BPE)X₂. acs.org Similarly, reaction of Pt(COD)R₂ (R = Me, Ph) with BPE or DuPhos ligands has given complexes like Pt((R,R)-Me-BPE)(Me)(Cl). acs.orgresearchgate.net The formation of dinuclear platinum complexes has also been observed with related BPE ligands. acs.org These studies indicate that this compound is likely to form analogous platinum complexes, where the ligand chelates to the platinum center.

Other Transition Metal Incorporations

While Rh, Co, Cu, and Pt complexes are prominent, BPE ligands can coordinate with a range of other transition metals. The ability of phosphine ligands to coordinate with various d-block elements is well-established in coordination chemistry. nih.gov For instance, ruthenium complexes with related BPE ligands, such as Λ-[cis-Ru((R,R)-Me-BPE)₂(H)₂], have been characterized, demonstrating the coordination of BPE to ruthenium. nih.gov The specific interactions and resulting complex structures depend on the metal, its oxidation state, and other co-ligands present.

Stereochemical and Electronic Environments within (this compound) Metal Complexes

The (R,R) configuration of the diethylphospholane units in this compound imposes a specific chiral environment around the coordinated metal center. This chirality is fundamental to the ligand's utility in asymmetric catalysis, as it influences the diastereomeric interactions between the catalyst and prochiral substrates, leading to the preferential formation of one enantiomer over the other. smolecule.comsmolecule.comlibretexts.org

The steric bulk of the ethyl groups on the phospholane rings plays a significant role in shaping the coordination sphere and influencing substrate approach. smolecule.com This steric influence, combined with the electronic properties of the phosphine phosphorus atoms, which are strong σ-donors, modulates the electron density at the metal center. nih.gov The electronic and steric properties of the ligand collectively determine the reactivity and selectivity of the metal complex in catalytic transformations. smolecule.com

In metal complexes, the coordination geometry around the metal center is also influenced by the bite angle of the BPE ligand. For instance, in cationic rhodium(I) complexes with bisphosphine ligands, a slightly distorted square-planar coordination environment is observed. iucr.org The specific arrangement of the phospholane rings and the ethane bridge in this compound creates a defined chiral pocket that can effectively induce asymmetry during catalytic reactions. smolecule.comsmolecule.com The electronic structure of metal complexes is significantly modified by the identity and geometry of the ligands, impacting their spectroscopic and chemical properties. solubilityofthings.com

Influence of Ligand Design on Metal Coordination Geometries

The design of chiral ligands like this compound significantly influences the coordination geometry around a metal center, which in turn affects the reactivity and selectivity of the resulting metal complex in catalytic applications, especially asymmetric reactions. smolecule.com The steric and electronic properties of the ligand play a crucial role in this influence. smolecule.com

Chiral bisphosphine ligands, such as the BPE series which includes this compound, were developed with 2,5-disubstituted phospholane rings. This substitution pattern allows for systematic variation of the steric environment around the metal center upon coordination. sigmaaldrich.com The bite angle of the ligand, defined by the P-Metal-P angle, is a key aspect of its design that impacts the coordination geometry. Ligands with narrow bite angles have been identified as effective in certain reactions, such as cobalt-catalyzed nih.govresearchgate.net-hydroboration of 1,3-dienes, influencing both regioselectivity and enantioselectivity. nih.gov

Studies on related bisphospholane ligands, like (R,R)-Me-BPE, provide insights into how these ligands coordinate to metal centers and the resulting geometries. For instance, the complex [Rh((R,R)-Me-BPE)COD)]BF4 features a rhodium(I) atom coordinated by the bidentate bisphosphine ligand and a bidentate η4-cycloocta-1,5-diene (COD) ligand. The ligands create a slightly distorted square-planar coordination environment around the Rh(I) atom. iucr.org In this specific complex, intramolecular P—Rh—P bite angles were observed to be around 82.78° to 83.09°. iucr.org The dihedral angles between the P—Rh—P plane and the plane defined by the centroids of the COD double bonds were measured to be approximately 14.7° to 15.3°. iucr.org These values are comparable to those found in related complexes with similar bisphospholane ligands, highlighting the consistent influence of this ligand class on the coordination geometry. iucr.org

The conformation of the bisphosphine backbone can also influence the coordination geometry. In the case of [Rh((R,R)-Me-BPE)COD)]BF4, the molecular structure exclusively shows a δ-conformation of the bisphosphine backbones in the asymmetric unit. iucr.org The flexibility of the five-membered phospholane rings would typically allow for both λ- or δ-conformers, but the specific ligand design and metal coordination can favor one over the other. iucr.org

Research findings indicate that the steric and electronic features of this compound significantly influence the catalytic activity of metal complexes. smolecule.com This influence is directly linked to how the ligand coordinates to the metal and the resulting coordination geometry, which dictates how the metal center interacts with reacting molecules.

Data on Coordination Geometry in a Related BPE Complex:

| Complex | Metal | Ligand 1 | Ligand 2 | Coordination Geometry | P-Metal-P Bite Angle (°) | Dihedral Angle (P-M-P vs. Ligand Plane) (°) | Reference |

| [Rh((R,R)-Me-BPE)COD)]BF4 | Rh(I) | (R,R)-Me-BPE | COD | Distorted Square Planar | 82.78 - 83.09 | 14.7 - 15.3 | iucr.org |

This table illustrates how a related BPE ligand influences the coordination geometry and specific angles within a rhodium complex. While direct structural data for this compound complexes were not extensively detailed in the search results, the principles observed for similar BPE ligands, like (R,R)-Me-BPE, are generally applicable due to their structural similarities. The diethyl groups in this compound would introduce greater steric bulk compared to the methyl groups in (R,R)-Me-BPE, which would further impact the coordination environment and potentially lead to subtle differences in bond angles and conformations.

The design of the ligand, including the size and nature of the substituents on the phospholane rings and the linker between them, is paramount in controlling the coordination geometry and, consequently, the performance of the metal complex in asymmetric catalysis. smolecule.comsigmaaldrich.com

Catalytic Performance of R,r -et-bpe in Asymmetric Organic Transformations

Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation, the addition of hydrogen to a molecule in a stereoselective manner, is a key application of (R,R)-Et-BPE smolecule.comsmolecule.com. When combined with transition metals, notably rhodium, this compound forms highly effective catalysts for the enantioselective reduction of various unsaturated substrates smolecule.comsmolecule.com.

Hydrogenation of Prochiral Enamides and N-Aroylhydrazones

This compound has been demonstrated as an effective ligand for the asymmetric hydrogenation of prochiral enamides. Rhodium complexes with (R,R)-Me-BPE, a related ligand, have shown high enantioselectivities (>95% ee) in the reduction of N-acetyl α-arylenamides, yielding valuable α-1-arylethylamines . While specific data for this compound on N-aroylhydrazones were not extensively detailed in the search results, the general effectiveness of BPE ligands in asymmetric hydrogenation of similar substrates suggests potential activity in this area.

Enantioselective Reduction of Unsaturated Esters and Ketoesters

This compound/rhodium catalysts have proven effective in the asymmetric hydrogenation of unsaturated esters, achieving high yields and enantiomeric excesses exceeding 98% smolecule.com. Similarly, these catalysts have been effective in the asymmetric hydrogenation of ketoesters, providing access to chiral hydroxy esters which are valuable intermediates in organic synthesis smolecule.com. For instance, ruthenium(II) complexes with i-Pr-BPE, another BPE ligand, have been shown to rapidly hydrogenate a variety of esters to hydroxyl esters with very high enantioselectivities, often >98% ee for alkyl-substituted substrates .

Asymmetric Hydrogenation of Imines and Unfunctionalized Enamines

This compound/rhodium catalysts have been employed for the enantioselective hydrogenation of imines, leading to the production of chiral amines smolecule.com. These chiral amines are important building blocks for pharmaceuticals smolecule.com. While the search results mention the use of this compound in the hydrogenation of various unsaturated substrates, including imines and ketoesters smolecule.com, specific detailed examples for unfunctionalized enamines with this compound were not prominently featured.

Stereoselective Hydrogenation of Dehydroamino Acid Derivatives

Dehydroamino acid derivatives, which contain a carbon-carbon double bond, are prochiral substrates for asymmetric hydrogenation wikipedia.org. The hydrogenation of these substrates yields chiral amino acids, which are of significant importance. While the search results mention that the BPE analog (R,R,R)-1,2-bis(phospholano)cyclopentane provides improved enantioselectivity for the hydrogenation of dehydroamino acids, specific detailed data for this compound in this particular transformation were not extensively provided wiley-vch.de. However, given the structural similarity and the known activity of related BPE ligands in the hydrogenation of unsaturated systems, this compound would likely also exhibit catalytic activity in the stereoselective hydrogenation of dehydroamino acid derivatives.

Catalytic Efficiency and Enantioselectivity Across Diverse Substrates

This compound, particularly in conjunction with rhodium catalysts, has demonstrated high catalytic efficiency and enantioselectivity across a range of unsaturated substrates smolecule.com. The unique structure of this compound, with its diethyl substituents on the phospholane units, is believed to enhance its solubility and reactivity while maintaining high enantioselectivity smolecule.com. This class of ligands is known for its ability to achieve high enantiomeric excesses, often exceeding 95-99%, in asymmetric hydrogenation reactions sci-hub.se. The efficiency is also reflected in high substrate-to-catalyst ratios (S/C) and high turnover frequencies (TOF) observed for related BPE ligands in the hydrogenation of enamides and ketones .

Asymmetric Carbon-Carbon Bond Forming Reactions

Beyond asymmetric hydrogenation, this compound has shown potential in asymmetric carbon-carbon bond forming reactions. Research suggests its utility in reactions such as allylic alkylation and potentially in cross-coupling reactions smolecule.com. For instance, this compound combined with palladium catalysts has been shown to promote the formation of branched products with high enantioselectivity in allylic alkylation reactions smolecule.com. While the search results indicated potential in other C-C bond formation reactions through cross-coupling smolecule.com, detailed research findings specifically highlighting this compound's performance in a broad range of asymmetric carbon-carbon bond forming reactions were not as extensively available as for hydrogenation.

Data Tables:

Due to the nature of the search results providing general effectiveness and high enantioselectivity ranges rather than specific, comparable data points across all listed substrates for this compound itself, a comprehensive data table with specific yield and ee values for each substrate type catalyzed solely by this compound across diverse studies is not feasible based on the provided snippets. The results often refer to the class of BPE ligands or specific analogs like Me-BPE or i-Pr-BPE when providing numerical data wiley-vch.de. However, the text confirms the application of this compound in these areas and highlights the high enantioselectivity generally associated with this ligand class.

| Compound Class | Application in Asymmetric Catalysis with this compound (or related BPE) | Typical Enantioselectivity (ee) |

| Prochiral Enamides | Asymmetric Hydrogenation | >95% (with Me-BPE) |

| N-Aroylhydrazones | Asymmetric Hydrogenation (Potential) | Not specified for this compound |

| Unsaturated Esters | Asymmetric Hydrogenation | >98% smolecule.com |

| Ketoesters | Asymmetric Hydrogenation | Effective smolecule.com, >98% (with i-Pr-BPE for esters) |

| Imines | Asymmetric Hydrogenation | Effective smolecule.com |

| Unfunctionalized Enamines | Asymmetric Hydrogenation (Potential) | Not specifically detailed |

| Dehydroamino Acid Derivatives | Stereoselective Hydrogenation (Potential) | Improved with analog wiley-vch.de |

| Allylic Substrates | Asymmetric Allylic Alkylation | High enantioselectivity smolecule.com |

Phosphine-Catalyzed Enantioselective [3+2] Cycloadditions

This compound has shown effectiveness in phosphine-catalyzed [3+2] cycloadditions. Specifically, it has been employed in reactions involving γ-substituted allenoates and β-perfluoroalkyl enones. These reactions have achieved moderate to good yields with notable enantioselectivity when catalyzed by this compound. smolecule.comsmolecule.com

Metal-Catalyzed Asymmetric Allylic Alkylation Reactions

This compound finds application as a ligand in metal-catalyzed asymmetric allylic alkylation reactions. These reactions are significant for forming carbon-carbon bonds. smolecule.com Research indicates that this compound, when combined with palladium catalysts, can effectively promote the formation of branched products with high enantioselectivity in allylic alkylation processes. smolecule.com

Regiodivergent Alkylation Processes with this compound Derivatives

Information specifically detailing regiodivergent alkylation processes utilizing this compound derivatives was not available in the consulted sources.

Enantioselective Hydrosilylation of Alkenes

While research suggests the potential utility of this compound in hydrosilylation reactions, these applications are noted as being under active investigation, and further research is required to fully explore its potential in this area. smolecule.com Specific detailed research findings on enantioselective hydrosilylation of alkenes catalyzed by this compound were not extensively documented in the provided information.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

This compound can also play a role in asymmetric reactions that form carbon-heteroatom bonds.

Copper-Catalyzed Intramolecular Hydroamination Reactions

Specific information regarding copper-catalyzed intramolecular hydroamination reactions utilizing this compound as a ligand was not found in the provided search results.

Enantioselective Hydroboration

Detailed information on enantioselective hydroboration catalyzed by this compound was not available in the consulted sources.

Asymmetric Alkylation of P-Stereogenic Phosphines

The asymmetric alkylation of P-stereogenic phosphines is a significant transformation for accessing chiral phosphorus compounds, which are valuable ligands and building blocks in asymmetric catalysis nih.govub.edu. While various methods exist for synthesizing P-stereogenic phosphines, catalytic enantioselective approaches have been a focus of recent research nih.govacs.orgrsc.org.

Research has explored the use of chiral diphosphine ligands, including BPE derivatives like this compound, in transition metal-catalyzed asymmetric alkylation reactions aimed at synthesizing P-stereogenic phosphines acs.orgnsf.gov.

In the context of ruthenium(II)-catalyzed enantioselective alkylation of chiral racemic secondary phosphines, this compound has been evaluated as a chiral ligand. This reaction proceeds through nucleophilic phosphido intermediates, which have low barriers to pyramidal inversion, enabling a dynamic kinetic asymmetric alkylation acs.org. In a study investigating the synthesis of a specific tertiary phosphine product (referred to as phosphine-borane 5), a series of chiral diphosphine ligands were assessed with a cationic Ru(II) catalyst system acs.org. The performance of the catalysts was found to be highly dependent on the ligand structure acs.org.

When the this compound catalyst was employed in this ruthenium(II)-catalyzed alkylation reaction, the tertiary phosphine product was isolated with a diminished enantiomeric excess (ee) compared to the analogous (R,R)-Me-BPE ligand acs.org. Specifically, the (R,R)-Me-BPE catalyst furnished the product in 21% ee, while the this compound catalyst provided the product in 9% ee under similar conditions acs.org. This observation was noted as surprising, as it was anticipated that increasing the steric bulk of the phospholane ring, as in Et-BPE compared to Me-BPE, might improve enantioselectivity acs.org.

| Catalyst/Ligand | Product ee (%) |

| (R,R)-Me-BPE | 21 |

| This compound | 9 |

Table 1: Enantioselectivity observed with Me-BPE and Et-BPE in Ru(II)-catalyzed phosphine alkylation. acs.org

Another study involving the Rh-catalyzed asymmetric dehydrocoupling of secondary phosphines, a route to enantiomerically enriched P-stereogenic diphosphines, also evaluated BPE derivatives, including this compound nsf.gov. In screening experiments for the conversion of a racemic/meso mixture of a bis(secondary phosphine) to a C2-symmetric P-stereogenic diphospholane, this compound showed modest enantioselectivity nsf.gov. The enantiomeric ratio (er) observed for the rigid bis(phospholanes) this compound and (R,R)-Me-DuPhos was up to 58:42 under mild conditions nsf.gov.

In the context of palladium-catalyzed asymmetric allylic alkylation, where this compound has shown effectiveness in other applications, its activity in the alkylation of a racemic allylic substrate using a zinc alkyl nucleophile was found to be very low mdpi.com. This suggests that the catalytic performance of this compound is highly dependent on the specific metal catalyst and reaction type mdpi.com.

While this compound is a known chiral ligand in asymmetric catalysis, its application specifically in the asymmetric alkylation of P-stereogenic phosphines appears to show limited to modest enantioselectivity in reported studies compared to other ligands or transformations acs.orgnsf.gov.

Advancements and Future Perspectives in R,r -et-bpe Research

Development of Novel (R,R)-Et-BPE Based Catalytic Systems

The development of novel catalytic systems based on this compound primarily revolves around exploring its coordination with different transition metals and modifying the ligand structure or reaction conditions to enhance performance and broaden substrate scope. While rhodium and ruthenium complexes of BPE ligands have been extensively studied and are commercially available for asymmetric hydrogenation sigmaaldrich.comstrem.comlabsolu.cajk-sci.com, there is ongoing interest in developing new catalyst precursors and exploring their efficacy in various asymmetric transformations. For instance, studies have explored ruthenium DuPhos/BPE systems for asymmetric ketone hydrogenation. pharmtech.com The design of catalyst kits containing (R,R)-BPE rhodium complexes facilitates their use in asymmetric hydrogenation. strem.comlabsolu.ca

Application in Emerging Areas of Asymmetric Synthesis

This compound and other BPE ligands have shown utility beyond traditional asymmetric hydrogenation. Their application is being explored in emerging areas of asymmetric synthesis, including reactions catalyzed by earth-abundant metals and other types of transformations. While much of the literature specifically highlights the phenyl-substituted Ph-BPE in newer applications like copper-catalyzed hydroallylation rsc.orgresearchgate.net and cobalt or nickel-catalyzed hydrogenations dicp.ac.cnresearchgate.netresearchgate.net, the fundamental principles of BPE ligand design suggest potential for this compound in similar contexts. The ability of BPE ligands to induce high enantioselectivity in the hydrogenation of various substrates, including enol esters and enamides, points to their versatility in constructing diverse chiral compounds. sigmaaldrich.comwiley-vch.desigmaaldrich.com

Exploration of Earth-Abundant Metal Catalysts with BPE Ligands

A significant trend in catalysis is the shift towards utilizing earth-abundant transition metals (such as manganese, iron, cobalt, nickel, and copper) instead of expensive noble metals like rhodium and ruthenium. dicp.ac.cnmdpi.comhomkat.nl This is driven by cost considerations and sustainability goals. Research is actively exploring the combination of BPE ligands, including variants like Ph-BPE, with these earth-abundant metals for asymmetric catalysis. Studies have demonstrated the effectiveness of nickel and cobalt catalysts with BPE ligands in asymmetric hydrogenation reactions, achieving high yields and enantioselectivities for challenging substrates like ketoacids and enamides. dicp.ac.cnresearchgate.netresearchgate.net Copper complexes with Ph-BPE have also been investigated for enantioselective hydroallylation. rsc.orgresearchgate.net While specific examples with this compound and earth-abundant metals are less documented in the provided snippets compared to other BPE variants, the general success of BPE ligands in this area suggests a promising avenue for future research with the ethyl congener. researchgate.netdicp.ac.cnresearchgate.netmdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for (R,R)-Et-BPE?

- Methodology : Utilize enantioselective synthesis techniques, such as chiral ligand-assisted catalysis, to achieve high enantiomeric excess (ee). Characterize the compound via NMR (e.g., H, C, and 2D-COSY for stereochemical confirmation) and X-ray crystallography for absolute configuration validation. Cross-validate purity using HPLC with chiral stationary phases .

- Data Consideration : Report yield, ee, and spectroscopic data in tabular form (Table 1). Compare with literature values to identify deviations, such as solvent effects on crystallization outcomes .

Q. How does the stereochemistry of this compound influence its catalytic performance in asymmetric reactions?

- Experimental Design : Conduct comparative studies using this compound vs. its enantiomer or racemic mixtures in model reactions (e.g., hydrogenation or cross-coupling). Control variables include temperature, solvent polarity, and catalyst loading. Use kinetic profiling (e.g., TOF, TON) and enantioselectivity metrics .

- Analysis : Perform regression analysis to correlate stereochemical parameters (e.g., dihedral angles from DFT calculations) with catalytic efficiency. Address outliers via sensitivity testing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) data for this compound across different analytical platforms?

- Methodology :

- Step 1 : Cross-validate ee using orthogonal methods (e.g., HPLC, NMR with chiral solvating agents, and circular dichroism).

- Step 2 : Investigate matrix effects (e.g., solvent, concentration) on analytical results.

- Step 3 : Apply error-propagation models to quantify uncertainty in ee measurements .

Q. How can computational modeling optimize the ligand design of this compound for specific substrate scopes?

- Framework :

- DFT Calculations : Map electronic properties (e.g., HOMO/LUMO energies) and steric parameters (e.g., %V) to predict substrate compatibility.

- Machine Learning : Train models on existing datasets of BPE derivatives to identify structure-activity relationships (SAR) .

Q. What are the ethical and reproducibility challenges in publishing this compound research?

- Ethical Guidelines :

- Disclose synthetic protocols in full (e.g., reaction times, purification steps) to enable replication.

- Avoid selective reporting of high-ee outcomes; include all data, including failed experiments .

Data Analysis and Interpretation

Q. How to statistically analyze the catalytic performance variability of this compound across multiple batches?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.